Cas no 946214-88-6 (N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-phenylethane-1-sulfonamide)

N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-phenylethane-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-phenylethanesulfonamide
- N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-phenylethane-1-sulfonamide
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- インチ: 1S/C17H20N2O4S2/c20-24(21,14-11-15-5-2-1-3-6-15)18-16-7-9-17(10-8-16)19-12-4-13-25(19,22)23/h1-3,5-10,18H,4,11-14H2
- InChIKey: TWIZHNPGYHTVSG-UHFFFAOYSA-N
- ほほえんだ: C(S(NC1=CC=C(N2CCCS2(=O)=O)C=C1)(=O)=O)CC1=CC=CC=C1
N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-phenylethane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2035-0034-2μmol |
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |
946214-88-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2035-0034-5μmol |
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |
946214-88-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2035-0034-15mg |
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |
946214-88-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2035-0034-20mg |
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |
946214-88-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2035-0034-1mg |
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |
946214-88-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2035-0034-10mg |
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |
946214-88-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2035-0034-2mg |
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |
946214-88-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2035-0034-20μmol |
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |
946214-88-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2035-0034-5mg |
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |
946214-88-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2035-0034-3mg |
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |
946214-88-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-phenylethane-1-sulfonamide 関連文献
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-phenylethane-1-sulfonamideに関する追加情報
Professional Introduction to N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-phenylethane-1-sulfonamide (CAS No. 946214-88-6)
N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-phenylethane-1-sulfonamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic sulfonamide derivative (CAS No. 946214-88-6) represents a novel class of molecules with potential applications in the development of therapeutic agents. The compound's unique structural features, including its thiazolidinone moiety and biphenyl ethane sulfonamide core, make it an intriguing candidate for further exploration in drug discovery and molecular pharmacology.
The thiazolidinone ring system is a key structural component of N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-phenylethane-1-sulfonamide, which is known for its stability and versatility in biological systems. This moiety has been extensively studied for its role in modulating various biological pathways, particularly those involving inflammation, oxidative stress, and enzyme inhibition. Recent advancements in medicinal chemistry have highlighted the importance of sulfonamide derivatives as pharmacophores due to their ability to interact with biological targets with high specificity and affinity.
The biphenyl ethane sulfonamide core of the compound contributes to its unique physicochemical properties, including solubility, metabolic stability, and bioavailability. These characteristics are critical for the development of effective pharmaceutical agents, as they influence how the compound behaves within the body. In recent years, there has been a growing interest in multi-target directed drug design (MTDD) strategies, which aim to develop molecules that can interact with multiple biological targets simultaneously. N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-phenylethane-1-sulfonamide aligns well with this approach due to its complex structural framework.
One of the most compelling aspects of this compound is its potential role in neuroprotective therapy. The thiazolidinone moiety has been shown to exhibit neuroprotective effects by modulating glutamate receptor activity and reducing oxidative stress in neuronal cells. Additionally, the sulfonamide group can interact with enzymes involved in neurotransmitter synthesis and metabolism. These properties make N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-phenylethane-1-sulfonamide a promising candidate for further investigation in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Recent studies have also explored the anti-inflammatory potential of this compound. The interaction between the biphenyl ethane sulfonamide core and inflammatory cytokines has been demonstrated to exhibit significant anti-inflammatory effects. This mechanism is particularly relevant given the increasing recognition of inflammation as a key factor in various chronic diseases. By targeting inflammatory pathways, N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-y)phenyl)-2-ph enylethane - 1 - sulfon amide may offer a novel therapeutic approach for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis and characterization of N - 4 - ( 11 - dioxo - 11 lambda 6 , 22 - thiazolidin - 22 yl ) phenyl - 22 phenylethan e - 11 sulf on am ide have been subjects of extensive research. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are crucial for pharmaceutical applications. Techniques such as multi-step organic synthesis, catalytic hydrogenation, and protective group strategies have been utilized to construct the complex molecular framework of this compound. The use of high-resolution spectroscopic methods (e.g., NMR and mass spectrometry) has further facilitated its structural elucidation.
In terms of pharmacokinetic properties, N - 4 - ( 11 - dioxo - 11 lambda 6 , 22 - thiazoli din - 22 yl ) phenyl - 22 phenylethan e - 11 sulf on am ide has demonstrated favorable characteristics in preclinical studies. Its moderate solubility in water and lipids suggests good bioavailability following oral administration. Additionally, preliminary data indicate that the compound exhibits reasonable metabolic stability, which is essential for maintaining its therapeutic efficacy over time. These pharmacokinetic profiles make it an attractive candidate for further development into a clinical drug.
The potential applications of this compound extend beyond neuroprotection and anti-inflammation. Researchers are exploring its role in other therapeutic areas such as cancer therapy and cardiovascular disease. The ability of the thiazolidinone moiety to interfere with DNA replication and cell proliferation makes it a promising candidate for anticancer agents. Furthermore, the interaction between the sulfonamide group and vascular endothelial growth factor (VEGF) receptors may offer a novel approach for treating conditions like angiogenesis-related diseases.
As research continues to uncover new biological activities associated with N - 4 - ( 11 - dioxo - 11 lambda 6 , 22 - thiazoli din - 22 yl ) phenyl ) phenylethan e ) sulf on am ide , it is likely that its therapeutic potential will be further expanded. Collaborative efforts between academic researchers and pharmaceutical companies are essential for advancing this compound from preclinical studies to clinical trials. Such collaborations can leverage expertise from various disciplines including organic chemistry, medicinal chemistry, pharmacology, and biotechnology.
The development of new therapeutic agents is a complex process that requires careful consideration of multiple factors including safety profile toxicity potential side effects interactions with other drugs etc\. N\-\)-4-\-\((\textbf{ }11\textbf{-}dioxo\textbf{-}11\textbf{ }\lambda \textbf{ }6\textbf{ },\textbf{ }2\textbf{-}\textbf{thiazolidin}\textbf{-}22\textbf{-}\textbf{y})\textbf{ }\phi enyl}\textbf{-}\)-(\textbf{ }22\textbf{-}\phi enylethan e\textbf{-}11\textbf{-}\s ulfon am ide})\) \-\-\(CAS \# \)\(946214\)-\(88\)-\(6\) \-\-\(\textbf{has shown promise}\) \-\-\(\textbf{in preliminary studies}\)\-\-, but additional research is needed to fully understand its clinical potential\. Regulatory agencies will require comprehensive data on its efficacy safety and quality before it can be approved for use in patients\.
946214-88-6 (N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-phenylethane-1-sulfonamide) 関連製品
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